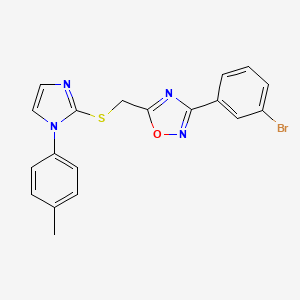
3-(3-bromophenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(3-bromophenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole” is a complex organic molecule. It contains several functional groups including a bromophenyl group, a p-tolyl group, an imidazole ring, a thioether linkage, and an oxadiazole ring. These functional groups suggest that this compound may have interesting chemical properties and could potentially be used in various chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple aromatic rings and heterocycles. The bromophenyl and p-tolyl groups are likely to contribute to the overall stability of the molecule due to the delocalization of electrons in the aromatic rings. The imidazole and oxadiazole rings are heterocycles that contain nitrogen and oxygen atoms, which can participate in hydrogen bonding and other intermolecular interactions.
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The bromine atom on the bromophenyl group is a good leaving group, which means it could be replaced by other groups in a substitution reaction. The sulfur atom in the thioether linkage could potentially be oxidized. The imidazole and oxadiazole rings could potentially participate in various ring-opening reactions.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Based on its structure, we can predict that it is likely to be a solid at room temperature. It is likely to have a relatively high melting point due to the presence of multiple aromatic rings, which can stack together through pi-pi interactions. It is likely to be relatively insoluble in water due to the presence of multiple nonpolar groups, but it may be soluble in organic solvents.
科学的研究の応用
Corrosion Inhibition
A study by Ammal, Prajila, and Joseph (2018) investigated the corrosion inhibition properties of 1,3,4-oxadiazole derivatives, including a compound similar to 3-(3-bromophenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole, on mild steel in sulfuric acid. These compounds showed increased charge transfer resistance, indicating protective layer formation on the metal surface. The study employed various methods including gravimetric, electrochemical, SEM, and computational approaches, suggesting a potential application in corrosion protection technologies (Ammal, Prajila, & Joseph, 2018).
Antimicrobial Properties
Kaneria et al. (2016) synthesized derivatives of 1,3,4-oxadiazole, closely related to the chemical compound . These derivatives displayed antimicrobial activity against various bacterial and fungal strains. The study highlights the potential of such compounds in the development of new antimicrobial agents (Kaneria et al., 2016).
Pharmaceutical Research
Faheem (2018) conducted computational and pharmacological evaluations of 1,3,4-oxadiazole and pyrazole novel derivatives for toxicity assessment, tumor inhibition, and anti-inflammatory actions. These derivatives, including compounds structurally similar to 3-(3-bromophenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole, showed binding and moderate inhibitory effects in assays, suggesting their potential use in pharmaceutical research (Faheem, 2018).
Synthesis and Characterization
The synthesis and characterization of 1,3,4-oxadiazole derivatives, which include compounds similar to 3-(3-bromophenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole, have been widely studied. These studies typically involve the use of NMR, IR, Mass spectroscopy, and antimicrobial screening, contributing to the understanding of the chemical and biological properties of these compounds (Gul et al., 2017).
Catalysis
Bumagin et al. (2018) researched the use of 1,3,4-oxadiazole derivatives in catalysis. They synthesized compounds with 1,3,4-oxadiazole rings and evaluated their effectiveness as ligands in palladium(II) complexes, which were found to be high-turnover-number catalysts for C-C cross-coupling reactions. This demonstrates the potential of such compounds in catalytic processes (Bumagin et al., 2018).
Safety And Hazards
Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. However, as a general rule, compounds containing bromine atoms can be hazardous and should be handled with care. They can be harmful if inhaled, ingested, or if they come into contact with the skin2.
将来の方向性
The study and application of this compound could be a potential area of research in organic chemistry. Its complex structure and the presence of multiple functional groups make it an interesting target for synthetic chemists. It could potentially be used as a building block in the synthesis of more complex molecules, or as a ligand in metal-catalyzed reactions.
Please note that this is a general analysis based on the structure of the compound and similar compounds. For a more accurate and detailed analysis, specific experimental data and studies would be needed.
特性
IUPAC Name |
3-(3-bromophenyl)-5-[[1-(4-methylphenyl)imidazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4OS/c1-13-5-7-16(8-6-13)24-10-9-21-19(24)26-12-17-22-18(23-25-17)14-3-2-4-15(20)11-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHUOQVLVKFXHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2SCC3=NC(=NO3)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-bromophenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-bromophenyl)(cyano)methyl]-2-(4-difluoromethanesulfonylphenyl)acetamide](/img/structure/B2586502.png)
![4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone](/img/structure/B2586503.png)
![1-((4-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2586504.png)
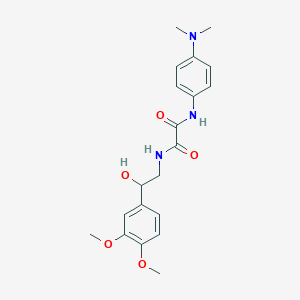
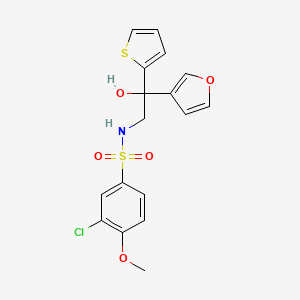
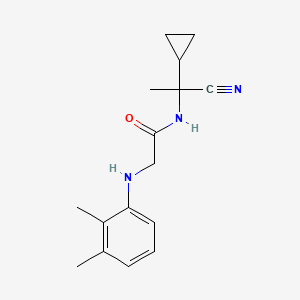
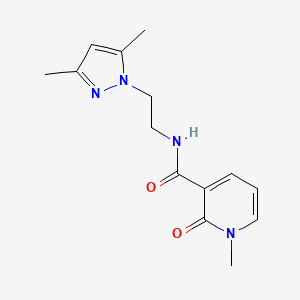
![1-Azaspiro[4.4]nonane hydrochloride](/img/structure/B2586509.png)
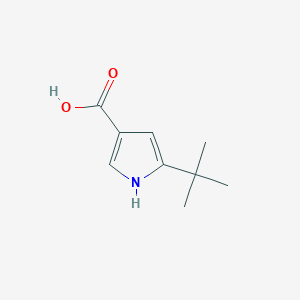
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2586517.png)
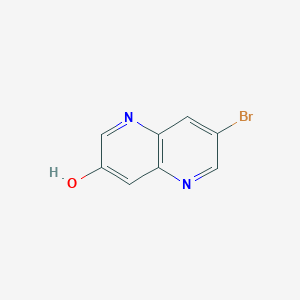
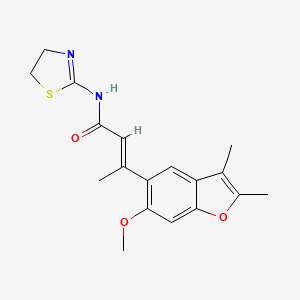
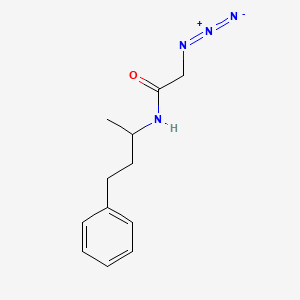
![N-[(4-Methylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2586524.png)